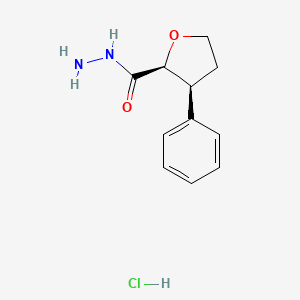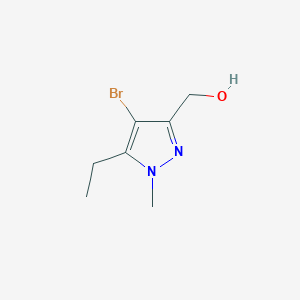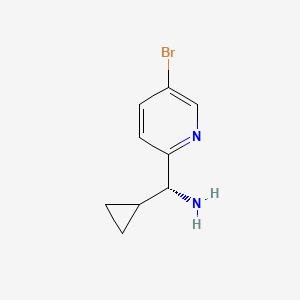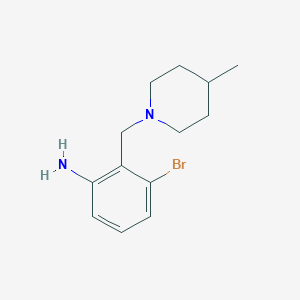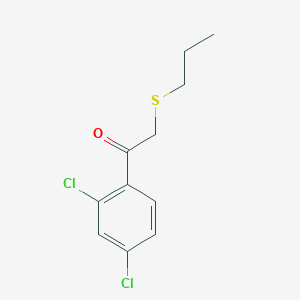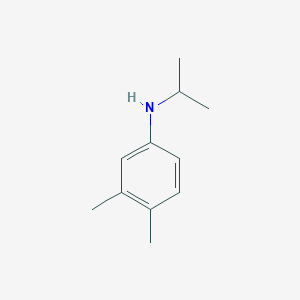
N-Isopropyl-3,4-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Isopropyl-3,4-dimethylaniline is an organic compound with the molecular formula C11H17N. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by an isopropyl group, and the benzene ring is substituted with two methyl groups at the 3 and 4 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-3,4-dimethylaniline can be achieved through several methods. One common approach involves the alkylation of 3,4-dimethylaniline with isopropyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Material: 3,4-dimethylaniline.
Reagent: Isopropyl halide (e.g., isopropyl bromide).
Catalyst: A base such as sodium hydroxide or potassium carbonate.
Solvent: An organic solvent like ethanol or acetone.
Reaction Conditions: The reaction mixture is heated under reflux for several hours.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of nitro compounds followed by alkylation. This process includes:
Reduction: Reduction of 3,4-dimethylnitrobenzene to 3,4-dimethylaniline using hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Alkylation: Alkylation of the resulting 3,4-dimethylaniline with isopropyl halides under basic conditions.
化学反応の分析
Types of Reactions
N-Isopropyl-3,4-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it back to the parent aniline or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a metal catalyst or chemical reducing agents like sodium borohydride.
Substitution: Halogenation using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学的研究の応用
N-Isopropyl-3,4-dimethylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, polymers, and other industrial materials.
作用機序
The mechanism of action of N-Isopropyl-3,4-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
N-Isopropyl-2,4-dimethylaniline: Similar structure but with different substitution pattern on the benzene ring.
N-Isopropyl-3,5-dimethylaniline: Another isomer with methyl groups at different positions.
N-Isopropyl-3,4-diethylamine: Similar structure but with ethyl groups instead of methyl groups.
Uniqueness
N-Isopropyl-3,4-dimethylaniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group and the methyl groups at the 3 and 4 positions can affect its interaction with molecular targets, making it distinct from other similar compounds.
特性
CAS番号 |
105336-21-8 |
|---|---|
分子式 |
C11H17N |
分子量 |
163.26 g/mol |
IUPAC名 |
3,4-dimethyl-N-propan-2-ylaniline |
InChI |
InChI=1S/C11H17N/c1-8(2)12-11-6-5-9(3)10(4)7-11/h5-8,12H,1-4H3 |
InChIキー |
OQAIEKNGRUJACL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)NC(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




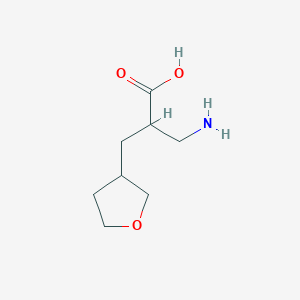
![3-[(2-hydroxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B13639345.png)

